molecular formula C13H17ClN2O B3372726 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline CAS No. 926248-42-2

3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline

Cat. No.: B3372726
CAS No.: 926248-42-2
M. Wt: 252.74 g/mol
InChI Key: PPPHIROXFGRYPL-UHFFFAOYSA-N
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Description

3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline is a chemical compound with the molecular formula C13H17ClN2O and a molecular weight of 252.74 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17ClN2O/c1-9-4-2-3-7-16(9)13(17)11-6-5-10(15)8-12(11)14/h5-6,8-9H,2-4,7,15H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Applications in Chemical Synthesis

Synthesis of Substituted Thiazolidin-4-ones The reaction of chloral with substituted anilines, including 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline, results in the formation of respective trichloroethylidene anilines. These intermediates can further react with thioglycolic acid to produce a series of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. These compounds have various applications, primarily in the field of organic chemistry and material science. This process involves high-resolution magnetic resonance spectroscopy and ab initio calculations to understand the structure and conformation of the products (Issac & Tierney, 1996).

Environmental Applications

Remediation of Aniline Derivatives in Wastewater Aniline and its derivatives, including this compound, are common in wastewater from the pharmaceutical and dye industries. These compounds are concerning due to their potential detrimental effects on public health and aquatic species. A systematic review of literature shows that Advanced Oxidation Processes (AOPs) are the most cost-effective and efficient technologies for eliminating these compounds from waste streams, ensuring the protection of public health and the environment (Chaturvedi & Katoch, 2020).

Chemical Fixation of CO2

Synthesis of Functionalized Azole Compounds The reaction of aniline derivatives with carbon dioxide (CO2) represents an attractive and straightforward protocol to create functionalized azoles, such as benzimidazoles, benzothiazoles, and benzimidazolones. This synthesis pathway provides access to value-added chemicals from an economical, non-toxic, abundant, renewable, and environmentally friendly resource, contributing significantly to green chemistry initiatives (Vessally et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H303, H315, H319, and H335, which refer to potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions of this compound largely depend on its applications. It is often used as an intermediate in pharmaceutical research and development . As research progresses, new applications and synthesis methods may be discovered.

Properties

IUPAC Name

(4-amino-2-chlorophenyl)-(2-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-9-4-2-3-7-16(9)13(17)11-6-5-10(15)8-12(11)14/h5-6,8-9H,2-4,7,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPHIROXFGRYPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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